4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride
Description
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group attached to a pyrazole ring, making it a versatile molecule for research and industrial applications.
Properties
CAS No. |
2758003-15-3 |
|---|---|
Molecular Formula |
C5H11Cl2N3O |
Molecular Weight |
200.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-5-ol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
4-Aminopyridine: Used as a research tool in studying potassium channels.
4-(aminomethyl)aniline dihydrochloride: Known for its use in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Uniqueness: 4-(aminomethyl)-1-methyl-1H-pyrazol-5-ol dihydrochloride stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
